molecular formula C10H18N2O3 B597419 (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate CAS No. 1241726-10-2

(S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate

Cat. No.: B597419
CAS No.: 1241726-10-2
M. Wt: 214.265
InChI Key: NQGHDCYUNMFGRR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate typically involves the protection of amino acids using tert-butyl groups. One common method is the reaction of amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is widely used in peptide synthesis.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and as a protecting group in peptide synthesis .

Biology: In biological research, this compound is used to study the structure and function of proteins. It can be tagged with tert-butyl groups for NMR spectroscopy studies of macromolecular complexes .

Medicine: In medicinal chemistry, (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate is investigated for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-2-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can act as a steric hindrance, affecting the binding affinity and activity of the compound. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Properties

CAS No.

1241726-10-2

Molecular Formula

C10H18N2O3

Molecular Weight

214.265

IUPAC Name

tert-butyl (3S)-3-amino-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1

InChI Key

NQGHDCYUNMFGRR-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)N

Synonyms

(S)-tert-butyl 3-aMino-2-oxopiperidine-1-carboxylate

Origin of Product

United States

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